molecular formula C18H17Cl2N3O3 B160459 FSSIGVSAEZOKFT-UHFFFAOYSA-M CAS No. 131690-25-0

FSSIGVSAEZOKFT-UHFFFAOYSA-M

Cat. No.: B160459
CAS No.: 131690-25-0
M. Wt: 394.2 g/mol
InChI Key: FSSIGVSAEZOKFT-UHFFFAOYSA-M
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Description

1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane is a complex organic compound that features both bipyridinium and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridinium core: This can be achieved through the reaction of pyridine derivatives under specific conditions.

    Introduction of the nitrophenyl group: This step may involve nitration reactions followed by coupling with the bipyridinium core.

    Methylation: The final step often involves methylation to introduce the N-methyl group.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including palladium on carbon or platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group might yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers or sensors.

Mechanism of Action

The mechanism by which 1-(N-Methyl-4,4’-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane exerts its effects involves interactions with molecular targets and pathways. The bipyridinium group may interact with electron-rich sites, while the nitrophenyl group can participate in redox reactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its herbicidal properties.

    1-(2-Hydroxy-5-nitrophenyl)-2,2,2-trifluoroethanol: Studied for its unique chemical properties.

Properties

CAS No.

131690-25-0

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

2-[[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]-4-nitrophenol;dichloride

InChI

InChI=1S/C18H16N3O3.2ClH/c1-19-8-4-14(5-9-19)15-6-10-20(11-7-15)13-16-12-17(21(23)24)2-3-18(16)22;;/h2-12H,13H2,1H3;2*1H/q+1;;/p-1

InChI Key

FSSIGVSAEZOKFT-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-]

Synonyms

1-(N-methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane
4,4'-PQNP

Origin of Product

United States

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